![molecular formula C11H18O4 B1592564 Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate CAS No. 87787-08-4](/img/structure/B1592564.png)

Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Übersicht

Beschreibung

Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C11H18O4 and its molecular weight is 214.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Supramolecular Arrangements and Crystallography The study of cyclohexane-5-spirohydantoin derivatives, including compounds similar in structure to methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, has provided insights into the relationship between molecular and crystal structures. These compounds, devoid of solvent molecules in their crystals, demonstrate the influence of substituents on supramolecular arrangements, showcasing two distinct structural types based on the interactions between hydantoin rings (Sara Graus et al., 2010).

Synthetic Methodologies and Stereochemistry Research into enantiomerically pure dioxaspiro compounds has been extensive, highlighting flexible synthetic routes. These methodologies are pivotal for the creation of enantiomerically pure spiroacetals, employing homopropargylic alcohols from epoxides. This approach allows for the individual construction of spiroacetal ring components, significantly contributing to the synthesis of insect pheromone components and other complex molecules (B. D. Schwartz et al., 2005).

Chemical Communication in Insects In the realm of entomology, certain dioxaspiro derivatives serve as crucial components in the chemical communication systems of various insect species. Studies have identified these compounds in the frass of bark beetles and their role in modifying behaviors such as trap attraction and repulsion, emphasizing the biological significance of these molecules in ecological contexts (U. Kohnle et al., 1992).

Environmental Applications The removal efficiency of polymers based on calix[4]arene for water-soluble carcinogenic dyes and amines showcases the environmental applications of spirocyclic compounds. Such materials demonstrate high efficiency in dye removal, presenting a potential avenue for the treatment of industrial wastewater and the mitigation of environmental pollutants (E. Akceylan et al., 2009).

Polymer Science In polymer science, the copolymerization of cyclic ketenacetals, including structures akin to this compound, has been investigated for creating polymers with low shrinkage in volume. These studies offer promising insights into developing materials with tailored properties for various industrial applications, from gel-like to hard polymer samples (T. Schulze et al., 1995).

Eigenschaften

IUPAC Name |

methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-10(9(12)13-2)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFLQUDSOXRFIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CC1)OCCO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626670 | |

| Record name | Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87787-08-4 | |

| Record name | Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

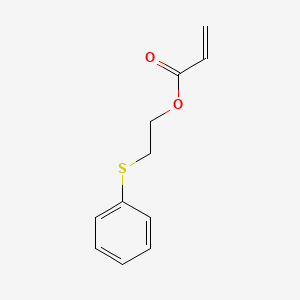

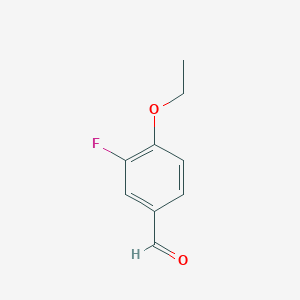

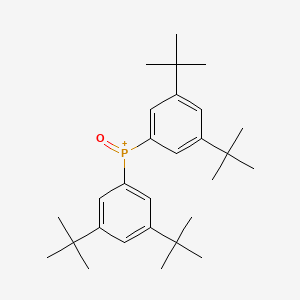

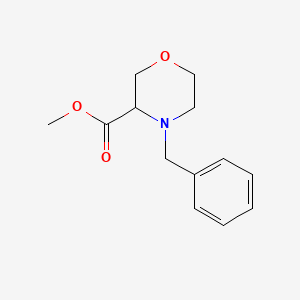

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)